molecular formula C9H7N3O B13832470 (E)-3-(4-azidophenyl)prop-2-enal

(E)-3-(4-azidophenyl)prop-2-enal

Katalognummer: B13832470
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: MFGPIUGUWLAIGM-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(4-azidophenyl)prop-2-enal is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to a propenal moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-azidophenyl)prop-2-enal typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromoacetophenone.

    Formation of Propenal Moiety: The bromoacetophenone undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding (E)-3-(4-bromophenyl)prop-2-enal.

    Azidation: The bromine atom in the (E)-3-(4-bromophenyl)prop-2-enal is then replaced with an azide group using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(4-azidophenyl)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The azide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for azidation reactions.

Major Products

    Oxidation: (E)-3-(4-carboxyphenyl)prop-2-enal.

    Reduction: (E)-3-(4-aminophenyl)prop-2-enal.

    Substitution: Various substituted phenylpropenals depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: May be used in bioconjugation reactions due to the reactivity of the azide group.

    Medicine: Potential precursor for the synthesis of pharmaceutical compounds.

    Industry: Could be used in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of (E)-3-(4-azidophenyl)prop-2-enal would depend on its specific application. For example, in bioconjugation reactions, the azide group can participate in click chemistry reactions with alkynes to form stable triazole linkages. The molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-3-(4-bromophenyl)prop-2-enal: Similar structure but with a bromine atom instead of an azide group.

    (E)-3-(4-aminophenyl)prop-2-enal: Similar structure but with an amine group instead of an azide group.

    (E)-3-(4-nitrophenyl)prop-2-enal: Similar structure but with a nitro group instead of an azide group.

Uniqueness

(E)-3-(4-azidophenyl)prop-2-enal is unique due to the presence of the azide group, which imparts distinct reactivity and potential for use in click chemistry and other applications.

Eigenschaften

Molekularformel

C9H7N3O

Molekulargewicht

173.17 g/mol

IUPAC-Name

(E)-3-(4-azidophenyl)prop-2-enal

InChI

InChI=1S/C9H7N3O/c10-12-11-9-5-3-8(4-6-9)2-1-7-13/h1-7H/b2-1+

InChI-Schlüssel

MFGPIUGUWLAIGM-OWOJBTEDSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=C/C=O)N=[N+]=[N-]

Kanonische SMILES

C1=CC(=CC=C1C=CC=O)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.